molecular formula C20H19NO B290863 N-(4-ethylphenyl)-2-(1-naphthyl)acetamide

N-(4-ethylphenyl)-2-(1-naphthyl)acetamide

Cat. No. B290863
M. Wt: 289.4 g/mol
InChI Key: WBMMIMPALJKXTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethylphenyl)-2-(1-naphthyl)acetamide, commonly known as ENA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ENA is a member of the acetanilide class of compounds and has been studied for its ability to modulate various biological processes.

Mechanism of Action

ENA exerts its effects by modulating various biological processes, including the inhibition of COX-2 activity, the modulation of ion channel activity, and the regulation of intracellular signaling pathways. These mechanisms of action make ENA a promising candidate for the development of new therapeutics.
Biochemical and physiological effects:
Studies have shown that ENA can modulate the activity of various ion channels, including the transient receptor potential vanilloid 1 (TRPV1) channel, which is involved in the sensation of pain and inflammation. In addition, ENA has been shown to modulate the activity of various signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, which is involved in the regulation of cell growth and differentiation.

Advantages and Limitations for Lab Experiments

ENA has several advantages for use in laboratory experiments, including its ability to modulate various biological processes and its potential therapeutic applications. However, ENA also has several limitations, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on ENA, including the development of new therapeutics based on its mechanisms of action, the investigation of its potential applications in the treatment of various diseases, and the development of new methods for synthesizing ENA and related compounds. In addition, further studies are needed to elucidate the mechanisms of action of ENA and to determine its potential toxicity and side effects.

Synthesis Methods

ENA can be synthesized using a variety of methods, including the reaction between 1-naphthylamine and 4-ethylbenzoyl chloride. This reaction results in the formation of ENA as a white crystalline solid with a melting point of 126-128°C.

Scientific Research Applications

ENA has been studied extensively for its potential therapeutic applications, including its ability to inhibit the growth of cancer cells, reduce inflammation, and alleviate pain. In particular, ENA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation and pain.

properties

Molecular Formula

C20H19NO

Molecular Weight

289.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-2-naphthalen-1-ylacetamide

InChI

InChI=1S/C20H19NO/c1-2-15-10-12-18(13-11-15)21-20(22)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-13H,2,14H2,1H3,(H,21,22)

InChI Key

WBMMIMPALJKXTP-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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